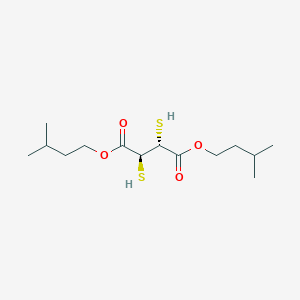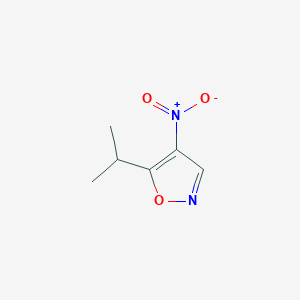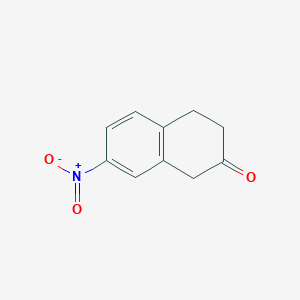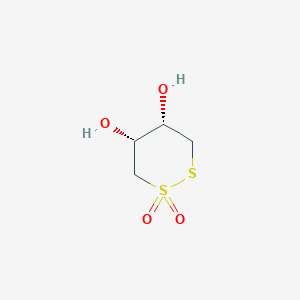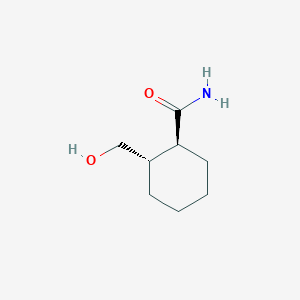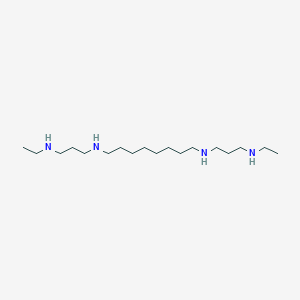
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine, commonly known as 'Jeffamine ED-2003', is a chemical compound used in various scientific research applications. It is a member of the Jeffamine family of polyetheramines, which are widely used in the fields of polymer chemistry, materials science, and biochemistry.
Wirkmechanismus
The mechanism of action of N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine is not fully understood. However, it is believed to crosslink with other molecules through its amine groups, forming stable covalent bonds. This crosslinking ability makes it useful in various applications where the formation of stable bonds is required.
Biochemische Und Physiologische Effekte
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be non-toxic and non-irritating to the skin and eyes. It has also been shown to have low acute toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine is its ability to crosslink with other molecules, forming stable covalent bonds. This makes it useful in various applications where the formation of stable bonds is required. However, its use is limited by its high cost and the limited availability of high-purity samples.
Zukünftige Richtungen
There are several future directions for the research and development of N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine. One potential area of research is the development of new synthesis methods that are more cost-effective and scalable. Another area of research is the modification of the compound to enhance its properties, such as its crosslinking ability or its solubility in different solvents. Finally, there is a need for more extensive studies on the biochemical and physiological effects of the compound to fully understand its potential applications.
Synthesemethoden
The synthesis of N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine involves the reaction of 1,8-octanediamine with 3-chloropropylamine in the presence of a solvent such as toluene or xylene. The resulting product is then treated with ethylenediamine to produce the final compound. This method yields a high-purity product with excellent reproducibility.
Wissenschaftliche Forschungsanwendungen
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine has a wide range of scientific research applications. It is commonly used as a crosslinking agent in the synthesis of polyurethane foams, coatings, and adhesives. It is also used as a curing agent in epoxy resins and as a modifier in polymeric materials. In biochemistry, it is used as a reagent for the modification of proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
122560-21-8 |
|---|---|
Produktname |
N,N'-Bis(3-(ethylamino)propyl)-1,8-octanediamine |
Molekularformel |
C18H42N4 |
Molekulargewicht |
314.6 g/mol |
IUPAC-Name |
N,N'-bis[3-(ethylamino)propyl]octane-1,8-diamine |
InChI |
InChI=1S/C18H42N4/c1-3-19-15-11-17-21-13-9-7-5-6-8-10-14-22-18-12-16-20-4-2/h19-22H,3-18H2,1-2H3 |
InChI-Schlüssel |
GFBIZPHYEIUDRZ-UHFFFAOYSA-N |
SMILES |
CCNCCCNCCCCCCCCNCCCNCC |
Kanonische SMILES |
CCNCCCNCCCCCCCCNCCCNCC |
Andere CAS-Nummern |
122560-21-8 |
Synonyme |
BEPO-3 N,N'-bis(3-(ethylamino)propyl)-1,8-octanediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



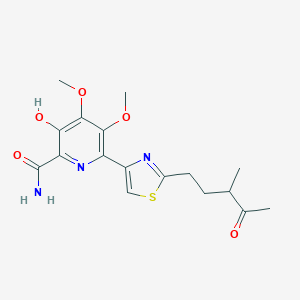

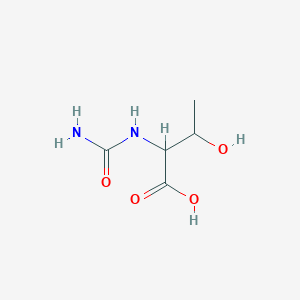
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
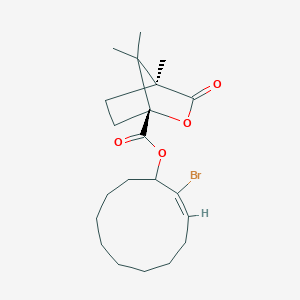
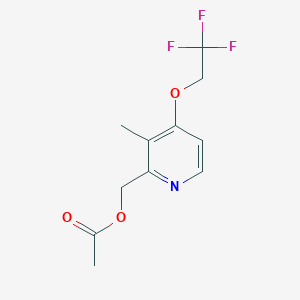
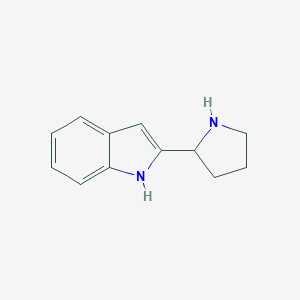
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)
